

SN-38-d3 CAS number and molecular formula

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Compound of Interest

Compound Name: SN-38-d3

Cat. No.: B562684

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Technical Guide: SN-38-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **SN-38-d3**, a deuterated analog of SN-38, the active metabolite of the chemotherapeutic agent irinotecan. This document details its chemical properties, and for its biologically active, unlabeled counterpart SN-38, delves into its mechanism of action, relevant signaling pathways, and experimental data.

Core Compound Identification: SN-38-d3

SN-38-d3 is the deuterium-labeled form of SN-38, primarily utilized as an internal standard for the quantification of SN-38 in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).^[1]

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for **SN-38-d3** is provided in the table below.

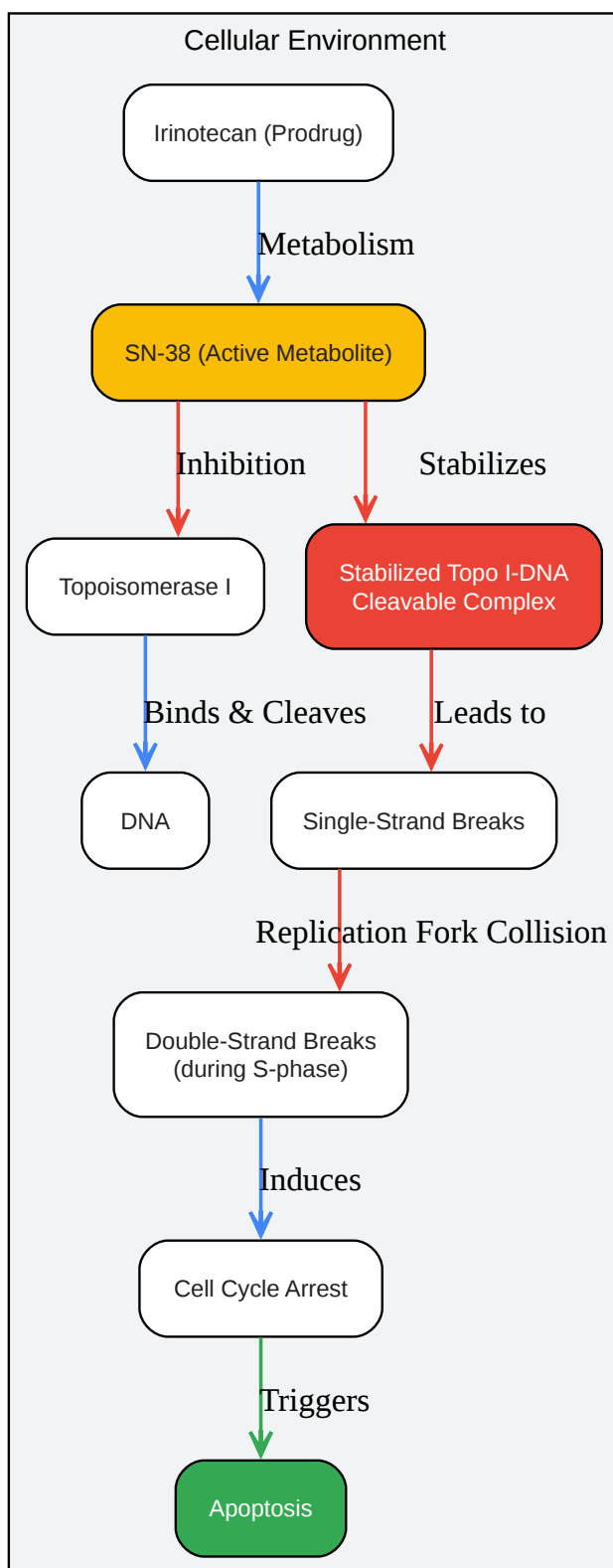
Property	Value	Citations
CAS Number	718612-49-8	[1][2][3]
Molecular Formula	C22H17D3N2O5	[1][2][3]
Molecular Weight	395.42 g/mol	[2][3]
Synonyms	7-Ethyl-10-Hydroxycamptothecin-d3, (4S)-4-Ethyl-11-(ethyl-d3)-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione	[1][4]
Appearance	Off-white to light yellow solid	[2]
Purity	≥99% deuterated forms (d1-d3)	[1]

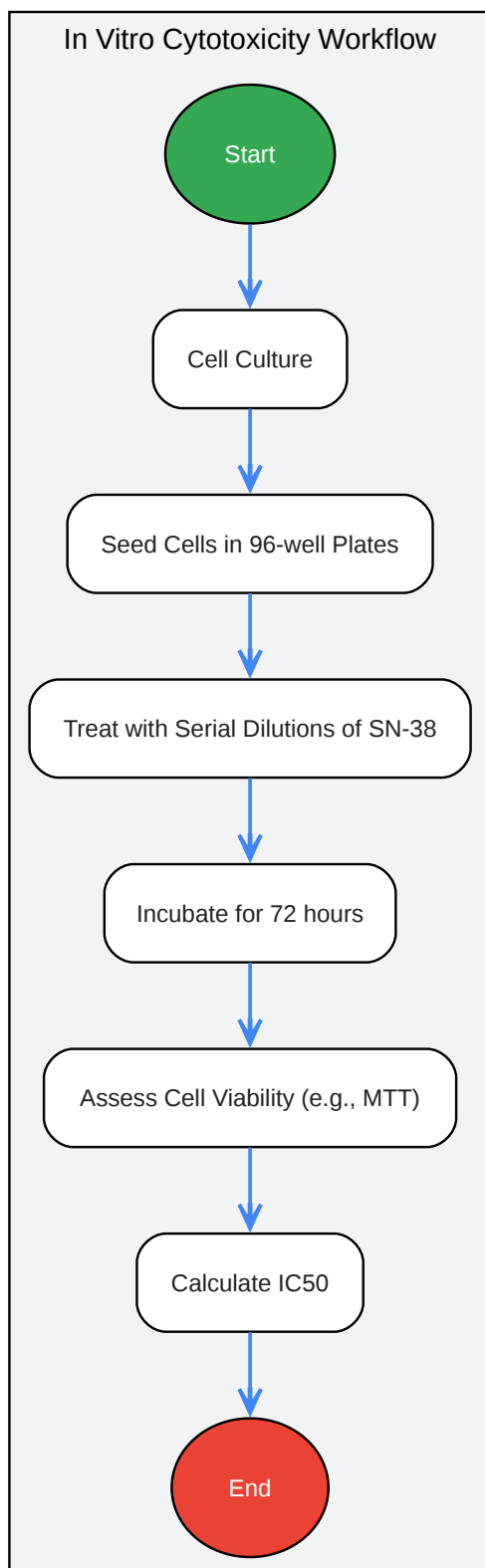
Biological Activity and Mechanism of Action of SN-38

As **SN-38-d3** is chemically and biologically analogous to SN-38, the following sections will focus on the well-documented activities of SN-38. SN-38 is a potent topoisomerase I inhibitor and the active metabolite of the prodrug irinotecan.[1] Its primary mechanism of action involves the inhibition of DNA and RNA synthesis.[2]

Inhibition of Topoisomerase I

The central mechanism of SN-38's cytotoxic activity is its interaction with the topoisomerase I-DNA complex. This interaction leads to the stabilization of the cleavable complex, which in turn results in DNA single-strand breaks. These breaks are converted to double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.





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